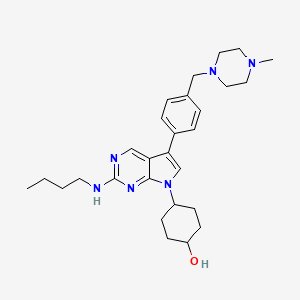

UNC0631

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound has an inhibitory concentration (IC50) of 4 nM, making it highly effective in reducing the dimethylation of histone H3 on lysine 9 (H3K9me2) in various cell lines . UNC 0631 is primarily used in scientific research to study epigenetic modifications and their implications in various biological processes and diseases .

Wissenschaftliche Forschungsanwendungen

UNC 0631 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Epigenetik, Krebsbiologie und Wirkstoffforschung:

Epigenetik: UNC 0631 wird verwendet, um die Rolle der Histonmethylierung bei der Genexpression und der Chromatinstruktur zu untersuchen. Durch die Hemmung von G9a können Forscher die Auswirkungen reduzierter H3K9me2-Spiegel auf verschiedene biologische Prozesse untersuchen.

Krebsbiologie: Die Verbindung wird verwendet, um die Rolle von G9a bei der Entstehung und Metastasierung von Krebs zu untersuchen. Studien haben gezeigt, dass die Hemmung von G9a die Proliferation und Migration von Krebszellen reduzieren kann.

Wirkstoffforschung: UNC 0631 dient als Leitverbindung für die Entwicklung neuer Medikamente, die auf Histonmethyltransferasen abzielen. Seine hohe Potenz und Selektivität machen ihn zu einem attraktiven Kandidaten für die weitere Optimierung.

5. Wirkmechanismus

UNC 0631 übt seine Wirkung aus, indem es selektiv die Histonmethyltransferase G9a hemmt. Dieses Enzym ist für die Dimethylierung von Histon H3 an Lysin 9 (H3K9me2) verantwortlich, eine Modifikation, die mit der transkriptionellen Repression verbunden ist. Durch die Hemmung von G9a reduziert UNC 0631 die H3K9me2-Spiegel, was zu Veränderungen in der Chromatinstruktur und der Genexpression führt. Die Verbindung bindet an die aktive Stelle von G9a und verhindert den Transfer von Methylgruppen zu Histonsubstraten.

Wirkmechanismus

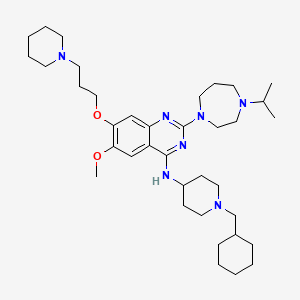

UNC0631, also known as “N-(1-(cyclohexylmethyl)piperidin-4-yl)-2-(4-isopropyl-1,4-diazepan-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine”, is a potent inhibitor with a wide range of applications in biochemical research .

Target of Action

This compound primarily targets the histone methyltransferase G9a (KMT1C or EHMT2) . G9a is an enzyme that catalyzes the transfer of methyl groups to the lysine residues of histone proteins, specifically histone H3 at lysine 9 (H3K9). This methylation is a key epigenetic modification associated with gene silencing .

Mode of Action

This compound acts by inhibiting the activity of G9a, thereby reducing the levels of H3K9 methylation . The IC50 value of this compound for G9a is 4 nM, indicating its high potency .

Biochemical Pathways

The inhibition of G9a by this compound affects the methylation status of H3K9, which in turn influences the chromatin structure and gene expression. This can lead to changes in various cellular processes, including cell differentiation, proliferation, and survival .

Pharmacokinetics

It is mentioned that this compound has improved lipophilicity, which could potentially enhance its bioavailability .

Result of Action

This compound effectively reduces the levels of H3K9me2 in various cell lines, including MDA-MB-231, MCF7, PC3, 22RV1, HCT116 wt, HCT 116 p53, and IMR90 . This indicates that this compound can alter the epigenetic landscape of cells, potentially affecting gene expression and cellular functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of UNC 0631 involves multiple steps, starting with the preparation of key intermediates. The final compound is obtained through a series of reactions including alkylation, cyclization, and amination. The detailed synthetic route is as follows :

Alkylation: The initial step involves the alkylation of a quinazoline derivative with a suitable alkylating agent.

Cyclization: The alkylated product undergoes cyclization to form a diazepane ring.

Industrial Production Methods: While specific industrial production methods for UNC 0631 are not widely documented, the synthesis typically follows the same principles as laboratory-scale preparation, with optimizations for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: UNC 0631 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie Amine und Methoxygruppen .

Häufige Reagenzien und Bedingungen:

Oxidation: UNC 0631 kann unter kontrollierten Bedingungen mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können .

Vergleich Mit ähnlichen Verbindungen

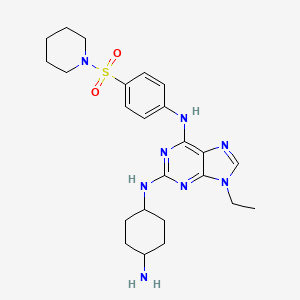

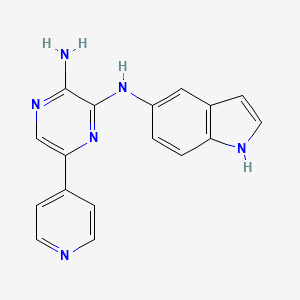

UNC 0631 ist einzigartig in seiner hohen Potenz und Selektivität für G9a im Vergleich zu anderen Histonmethyltransferase-Inhibitoren. Ähnliche Verbindungen umfassen:

BIX-01294: Ein weiterer G9a-Inhibitor mit geringerer Potenz (IC50 = 1,7 μM) im Vergleich zu UNC 0631.

UNC 0642: Ein Derivat von UNC 0631 mit verbesserten pharmakokinetischen Eigenschaften und ähnlicher Potenz.

A-366: Ein dualer Inhibitor von G9a und GLP mit mäßiger Potenz (IC50 = 3,3 nM für G9a).

UNC 0631 zeichnet sich durch seine außergewöhnliche Potenz und geringe Zelltoxizität aus, was ihn zu einem wertvollen Werkzeug für die Untersuchung der epigenetischen Regulation und die Entwicklung neuer therapeutischer Strategien macht.

Eigenschaften

IUPAC Name |

N-[1-(cyclohexylmethyl)piperidin-4-yl]-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H61N7O2/c1-29(2)43-19-10-20-44(24-23-43)37-39-33-27-35(46-25-11-18-41-16-8-5-9-17-41)34(45-3)26-32(33)36(40-37)38-31-14-21-42(22-15-31)28-30-12-6-4-7-13-30/h26-27,29-31H,4-25,28H2,1-3H3,(H,38,39,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAXSWXKPQWHDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H61N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

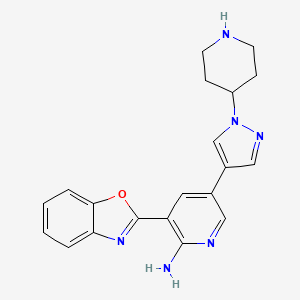

Q1: What is the primary mechanism of action of UNC0631, and what are its downstream effects?

A1: this compound is a potent and selective inhibitor of the histone lysine methyltransferase G9a (EHMT2). [] G9a catalyzes the dimethylation of lysine 9 on histone H3 (H3K9me2), a histone modification frequently associated with gene silencing. [] By inhibiting G9a, this compound reduces H3K9me2 levels, potentially leading to the re-expression of silenced genes, including tumor suppressor genes. [] This epigenetic modulation has been linked to the inhibition of cell proliferation and the induction of apoptosis in various cancer cell lines. [, ]

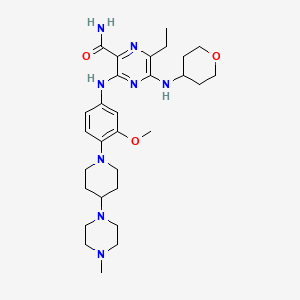

Q2: How does the structure of this compound contribute to its activity as a G9a inhibitor?

A2: The structure of this compound, specifically the 7-aminoalkoxy-quinazoline core, is essential for its inhibitory activity against G9a. [] Through extensive structure-activity relationship (SAR) studies, researchers have identified key structural features that influence its potency and selectivity. [] For instance, modifications at the 7-position of the quinazoline ring significantly impact cell membrane permeability, influencing its cellular potency. [] These SAR studies have led to the development of this compound as a highly potent G9a inhibitor with improved cellular activity compared to earlier compounds like BIX01294. []

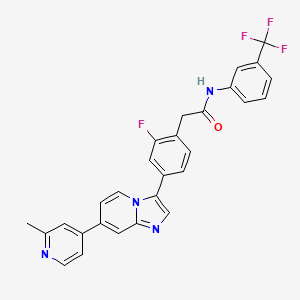

Q3: Has this compound demonstrated efficacy in any preclinical cancer models?

A3: Yes, this compound has shown promising results in preclinical studies. For example, it has demonstrated significant efficacy in inhibiting the growth of pancreatic cancer cells both in vitro and in vivo. [] Researchers observed synergistic effects when this compound was combined with a CHK1 inhibitor, LY2606368, leading to increased apoptosis and reduced tumor growth in a subcutaneous pancreatic cancer xenograft model. [] Additionally, this compound effectively inhibited breast cancer cell proliferation in vitro. [] These preclinical findings highlight the potential of this compound as a therapeutic agent, particularly in combination therapies.

Q4: How does this compound compare to other G9a inhibitors in terms of potency and selectivity?

A4: this compound stands out as a highly potent and selective G9a inhibitor compared to earlier compounds like BIX01294. [] Through iterative design and SAR studies, researchers significantly improved the cellular activity of this compound while maintaining its high in vitro potency. [] Studies have shown that this compound exhibits excellent potency in a variety of cell lines with a favorable separation of functional potency and cell toxicity. [] This improved profile makes this compound a promising candidate for further development as a potential therapeutic agent.

Q5: Are there any known biomarkers that could predict the efficacy of this compound in a clinical setting?

A5: While research on specific biomarkers for this compound efficacy is ongoing, some potential candidates emerge from its mechanism of action and preclinical findings. For instance, tumors with high G9a expression and consequently high H3K9me2 levels might be more susceptible to this compound treatment. [] Additionally, the expression of genes known to be silenced by G9a, such as tumor suppressor genes, could potentially serve as biomarkers for treatment response. Further research is necessary to validate and expand upon these potential biomarkers, which could ultimately enable personalized therapeutic approaches using this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)

![2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone](/img/structure/B612021.png)

![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)